(R)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride
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Overview
Description
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired stereochemistry is achieved. The process may involve multiple steps, including the formation of intermediates and subsequent purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
Compared to similar compounds, ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClF3N |
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Molecular Weight |
237.65 g/mol |
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H/t9-;/m1./s1 |
InChI Key |
YWQIXVCYXOINPH-SBSPUUFOSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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